![molecular formula C14H20N4OS B6434834 N-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide CAS No. 2549009-36-9](/img/structure/B6434834.png)
N-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide
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Description
N-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide is a useful research compound. Its molecular formula is C14H20N4OS and its molecular weight is 292.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.13578245 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been shown to exhibit antimicrobial activity
Mode of Action
The exact mode of action of this compound is currently unknown. 1,3,4-thiadiazole derivatives are known to interact with various biological targets due to the presence of the n–c–s– moiety . The strong aromaticity of the thiadiazole ring provides great in vivo stability to this five-membered ring system .
Biochemical Pathways
Similar compounds have shown to inhibit the growth of various bacteria strains , suggesting that they may interfere with essential biochemical pathways in these organisms.
Pharmacokinetics
The strong aromaticity of the thiadiazole ring in similar compounds is known to provide great in vivo stability , which could potentially influence its bioavailability.
Result of Action
Similar 1,3,4-thiadiazole derivatives have been shown to exhibit antimicrobial activity , suggesting that this compound may also have similar effects.
Biological Activity
N-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide, commonly referred to as CTPI-2, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its structure incorporates a thiadiazole moiety, which is known for a variety of biological activities, including anticancer, antibacterial, and antifungal properties. This article explores the biological activity of CTPI-2, summarizing its mechanisms of action, relevant case studies, and research findings.
Molecular Structure
- Molecular Formula : C12H16N4OS
- Molecular Weight : 264.35 g/mol
- InChI Key : LFSBZOKLIKMJAG-UHFFFAOYSA-N
Structural Representation
The compound features a cyclopropyl group attached to a thiadiazole ring, contributing to its unique biological properties.
Anticancer Activity
CTPI-2 has shown promising anticancer activity in various studies. The thiadiazole derivatives are known to inhibit key cellular processes involved in tumor growth. For instance:
- Mechanism of Action : Thiadiazole compounds often target DNA synthesis and cell division pathways, which are critical in cancer proliferation. They can inhibit enzymes like carbonic anhydrase and phosphodiesterase, leading to reduced tumor growth rates .
Antimicrobial Activity
Research indicates that CTPI-2 exhibits significant antimicrobial properties:
- Antifungal Activity : Similar compounds in the thiadiazole class have demonstrated efficacy against pathogenic fungi by disrupting cell wall integrity and inhibiting ergosterol biosynthesis .
- Antibacterial Activity : The compound's ability to inhibit bacterial growth has been noted in several studies, suggesting potential applications in treating bacterial infections resistant to conventional antibiotics .
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study evaluated the effects of CTPI-2 on HepG-2 (liver cancer) and A549 (lung cancer) cell lines. The results indicated a significant reduction in cell viability with IC50 values comparable to established chemotherapeutics .
- Antifungal Efficacy
- Molecular Docking Studies
Summary of Biological Activities
Activity Type | Mechanism of Action | Efficacy |
---|---|---|
Anticancer | Inhibition of DNA synthesis; targeting key kinases | Significant reduction in cell viability |
Antifungal | Disruption of cell wall integrity; ergosterol inhibition | Potent activity against fungal strains |
Antibacterial | Inhibition of bacterial growth | Effective against resistant bacterial strains |
Properties
IUPAC Name |
N-[[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methyl]-N-methylcyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-17(13(19)11-4-5-11)6-9-7-18(8-9)14-15-12(16-20-14)10-2-3-10/h9-11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKLYBABLZTWJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC(=NS2)C3CC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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